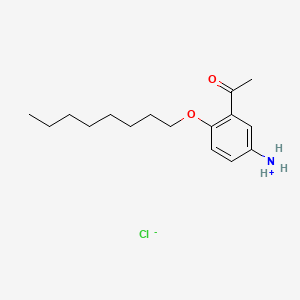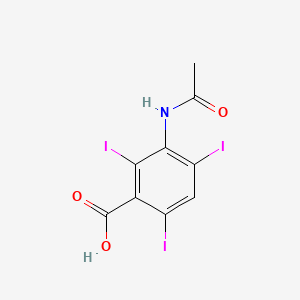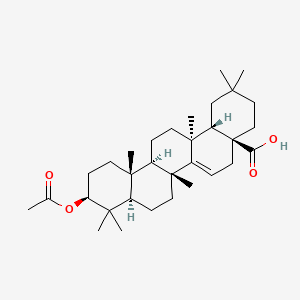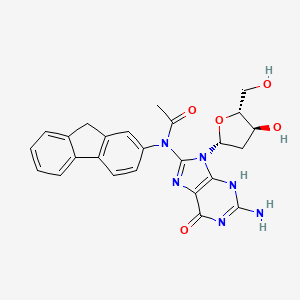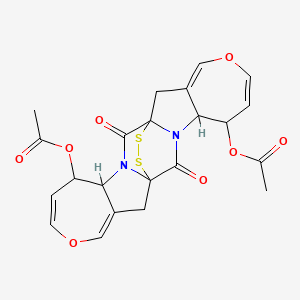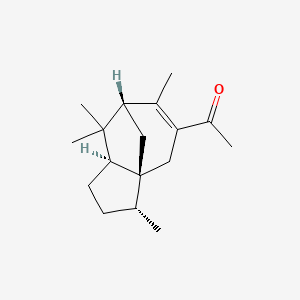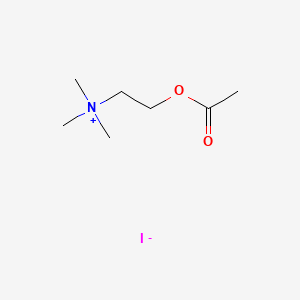
1,2,3,4-四氢-星形孢菌素
描述
1,2,3,4-Tetrahydrogen-staurosporine is a chemical compound with the molecular formula C₂₈H₃₀N₄O₃. It belongs to the indolocarbazole alkaloid family and is known for its potent biological activities, particularly as a protein kinase inhibitor.
科学研究应用
1,2,3,4-Tetrahydrogen-staurosporine has numerous scientific research applications, including:
Chemistry: Used as a model compound for studying indolocarbazole chemistry and developing new synthetic methodologies.
Biology: Employed in cell biology research to study cell signaling pathways and protein kinase inhibition.
Medicine: Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and as a lead compound for drug discovery
作用机制
Target of Action
1,2,3,4-Tetrahydrogen-staurosporine, a derivative of Staurosporine , is known to inhibit several protein kinases. The primary targets include Muscarinic acetylcholine receptor M1 , Tyrosine-protein kinase Lck , Serine/threonine-protein kinase pim-1 , Tyrosine-protein kinase ITK/TSK , Tyrosine-protein kinase SYK , MAP kinase-activated protein kinase 2 , Glycogen synthase kinase-3 beta , Tyrosine-protein kinase CSK , Cyclin-dependent kinase 2 , Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform , 3-phosphoinositide-dependent protein kinase 1 , Protein kinase C theta type , Tyrosine-protein kinase ZAP-70 , and Protein kinase C . These targets play crucial roles in various cellular processes, including signal transduction, cell proliferation, and apoptosis.
Mode of Action
1,2,3,4-Tetrahydrogen-staurosporine interacts with its targets by binding to the ATP-binding site on the kinase, thereby inhibiting the kinase activity . This interaction results in the modulation of downstream signaling pathways, affecting various cellular processes.
Biochemical Pathways
The compound’s action affects multiple biochemical pathways due to its broad spectrum of kinase targets. For instance, it can influence the PI3K/AKT pathway by inhibiting the Phosphatidylinositol 4,5-bisphosphate 3-kinase . This pathway is crucial for cell survival and growth. By inhibiting this pathway, 1,2,3,4-Tetrahydrogen-staurosporine can induce apoptosis and inhibit cell proliferation .
Pharmacokinetics
It’s known that the compound has a molecular weight of 47056 , which could influence its absorption and distribution. More research is needed to fully understand its pharmacokinetic properties and their impact on bioavailability.
Result of Action
The molecular and cellular effects of 1,2,3,4-Tetrahydrogen-staurosporine’s action are primarily related to its ability to inhibit protein kinases. By inhibiting these enzymes, the compound can modulate various cellular processes, potentially leading to cell cycle arrest, apoptosis, and inhibition of cell proliferation .
生化分析
Biochemical Properties
1,2,3,4-Tetrahydrogen-staurosporine interacts with various enzymes and proteins. It is known to inhibit protein kinases, particularly tyrosine kinases .
Cellular Effects
1,2,3,4-Tetrahydrogen-staurosporine has a significant impact on cellular processes. It has been shown to induce apoptosis in many types of cells . It also has a remarkably strong cytotoxic effect . In A549 cells, a type of lung adenocarcinoma cell, 1,2,3,4-Tetrahydrogen-staurosporine has been shown to decrease cell mobility and invasiveness .
Molecular Mechanism
The molecular mechanism of 1,2,3,4-Tetrahydrogen-staurosporine involves its binding interactions with biomolecules and its effects on gene expression. It inhibits protein kinases by binding to their catalytic domains . This binding inhibits phosphorylation, which is a key process in many cellular functions .
Temporal Effects in Laboratory Settings
Over time, the effects of 1,2,3,4-Tetrahydrogen-staurosporine can change. For example, in laboratory settings, it has been observed that the cytotoxic effects of 1,2,3,4-Tetrahydrogen-staurosporine on cells increase over time .
Metabolic Pathways
1,2,3,4-Tetrahydrogen-staurosporine is involved in the purine degradation and salvage pathway . It interacts with enzymes such as purine nucleoside phosphorylase (PNP), which is important for the metabolism of purine bases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydrogen-staurosporine involves multiple steps, starting from readily available precursorsCommon synthetic routes involve the use of palladium-catalyzed cross-coupling reactions, cyclization reactions, and selective functional group modifications .
Industrial Production Methods
Industrial production of 1,2,3,4-Tetrahydrogen-staurosporine typically involves fermentation processes using genetically engineered microorganisms. Streptomyces species are often employed as hosts for the biosynthesis of this compound. Optimization of fermentation conditions, such as pH, temperature, and nutrient supply, is crucial to achieve high yields. Recent advancements in genetic engineering and process optimization have significantly improved the production efficiency .
化学反应分析
Types of Reactions
1,2,3,4-Tetrahydrogen-staurosporine undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, and alcohols, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1,2,3,4-Tetrahydrogen-staurosporine can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products. Substitution reactions can introduce various functional groups, resulting in a wide range of derivatives with different biological activities .
相似化合物的比较
Similar Compounds
Staurosporine: The parent compound, known for its broad-spectrum kinase inhibition and cytotoxicity.
7-Hydroxystaurosporine (UCN-01): A derivative with improved selectivity and currently in clinical trials for cancer treatment.
Midostaurin: A synthetic derivative used as an oral multitargeted kinase inhibitor for treating acute myeloid leukemia.
Uniqueness
1,2,3,4-Tetrahydrogen-staurosporine is unique due to its specific structural modifications, which confer distinct biological activities compared to its parent compound and other derivatives. Its ability to selectively inhibit certain kinases while maintaining a broad spectrum of activity makes it a valuable tool in scientific research and drug development .
属性
IUPAC Name |
(2S,3R,4R,6R)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8(13),14,19,21,23,25,27-heptaen-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O3/c1-28-26(34-3)17(29-2)12-20(35-28)31-18-10-6-4-8-14(18)22-23-16(13-30-27(23)33)21-15-9-5-7-11-19(15)32(28)25(21)24(22)31/h5,7,9,11,17,20,26,29H,4,6,8,10,12-13H2,1-3H3,(H,30,33)/t17-,20-,26-,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZWKTROWIIMNN-FYTWVXJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C(CC(O1)N3C4=C(CCCC4)C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=C(CCCC4)C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402482 | |
| Record name | AFN941 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220038-19-7 | |
| Record name | AFN941 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


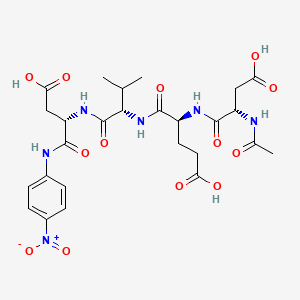
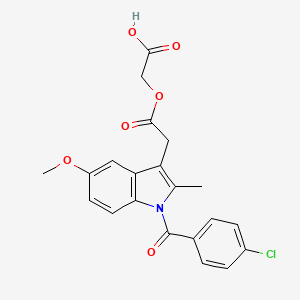
![N-[5-(4-aminophenoxy)pentyl]acetamide](/img/structure/B1664322.png)
![N-[5-(4-aminophenoxy)pentyl]-2,2-dichloroacetamide](/img/structure/B1664324.png)
![N-[5-(4-aminophenoxy)pentyl]-2-cyanoacetamide](/img/structure/B1664325.png)
![N-[5-(4-aminophenoxy)pentyl]-2-phenoxyacetamide](/img/structure/B1664326.png)

